molecular formula C12H18ClNO2 B12550208 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride CAS No. 144450-65-7

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride

Katalognummer: B12550208
CAS-Nummer: 144450-65-7
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: SGWZBYNBCKMCLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride is a chemical compound with a unique structure that includes an oxazolidine ring substituted with a methoxyphenyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-4,4-dimethyl-1,3-oxazolidine.

    Reduction: Formation of 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-aminopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine
  • 2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-aminopropane
  • 2-(3-Hydroxyphenyl)-4,4-dimethyl-1,3-oxazolidine

Uniqueness

2-(3-Methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the oxazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

144450-65-7

Molekularformel

C12H18ClNO2

Molekulargewicht

243.73 g/mol

IUPAC-Name

2-(3-methoxyphenyl)-4,4-dimethyl-1,3-oxazolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3;/h4-7,11,13H,8H2,1-3H3;1H

InChI-Schlüssel

SGWZBYNBCKMCLV-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC(N1)C2=CC(=CC=C2)OC)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.